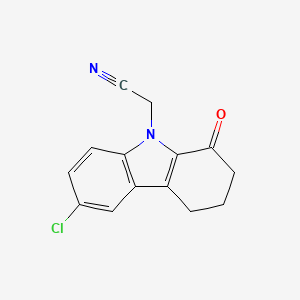
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-tetralone with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted carbazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential therapeutic properties. Carbazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Medicine
In medicine, this compound is investigated for its pharmacological activities. It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.
6-Chlorocarbazole: A closely related compound with similar chemical properties.
1-Oxo-1,2,3,4-tetrahydrocarbazole: Another derivative with comparable structural features.
Uniqueness
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both the chloro and acetonitrile functional groups. These groups confer distinct chemical reactivity and biological activity, making the compound valuable for various research and industrial applications.
特性
CAS番号 |
88732-42-7 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC名 |
2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C14H11ClN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2 |
InChIキー |
CQGOUKTYAPROMT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
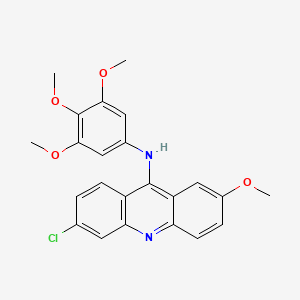
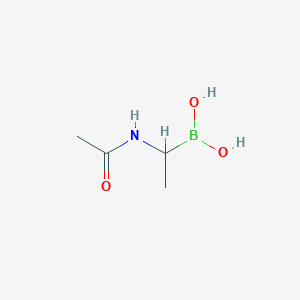
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
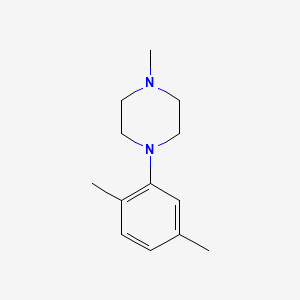
![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)

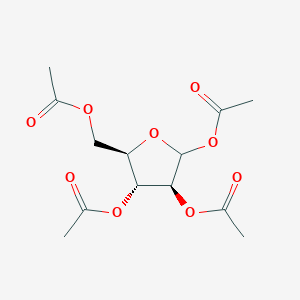


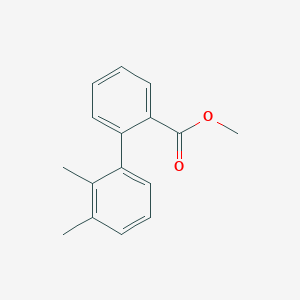
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
